molecular formula C13H17BrFNO2 B1408827 Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate CAS No. 1704065-24-6

Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate

Cat. No. B1408827
CAS RN: 1704065-24-6
M. Wt: 318.18 g/mol
InChI Key: QBNNFHVZHKJSHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is represented by the InChI code: 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16) .

Scientific Research Applications

Preparation and Reaction Studies

  • Diels-Alder Reaction : A study by Padwa, Brodney, and Lynch (2003) explored the Diels-Alder reaction involving carbamates like tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate. This reaction is crucial in the synthesis of heterocycles, which are foundational in pharmaceuticals and agrochemicals (Padwa, Brodney, & Lynch, 2003).

Synthesis and Optimization

  • Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for a compound related to this compound, which is significant in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

Chemical Properties and Interactions

  • Reactivity with Alkyllithium : Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, and Suginome (2000) investigated the reactivity of carbamates with alkyllithium. They observed that primary alkyllithium like MeLi or BuLi produces a 1,2 addition product, providing insights into the chemical behavior of these compounds (Orito et al., 2000).

Metabolism and Biochemical Studies

  • Metabolism Studies : Daniel, Gage, and Jones (1968) explored the metabolism of tert-butyl compounds in rats and humans. Their research provides vital insights into how these compounds are processed in biological systems, which is essential for drug development (Daniel, Gage, & Jones, 1968).

Applications in Polymer Science

  • Stabilization of Polymers : Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing hindered phenol, using compounds related to this compound. Their work contributes to the development of materials resistant to thermal oxidation (Pan, Liu, & Lau, 1998).

properties

IUPAC Name

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNFHVZHKJSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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